7-Bromo-3,4-dichloroquinoline

Kinase inhibition GAK Selectivity profiling

Researchers requiring a validated, high-affinity starting point for kinase inhibitor programs often face inconsistent biological data due to uncontrolled halogen substitution patterns. 7-Bromo-3,4-dichloroquinoline (CAS 1021435-01-7) eliminates this variable with a precisely defined 7-bromo-3,4-dichloro scaffold that delivers: - 1.9 nM Kd for GAK, a 3.5× improvement over the chloro analog, enabling low-concentration cellular target engagement. - >5.9× selectivity for MAO-B over MAO-A, providing a tractable IC50 of 17 μM for CNS lead optimization. - Orthogonal 7-bromo reactivity for efficient Pd-catalyzed cross-coupling, allowing late-stage diversification without disturbing the 3,4-dichloro motif.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
CAS No. 1021435-01-7
Cat. No. B1371741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,4-dichloroquinoline
CAS1021435-01-7
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl
InChIInChI=1S/C9H4BrCl2N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H
InChIKeyHRUWRHDAJXUPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3,4-dichloroquinoline Properties & Differentiators


7-Bromo-3,4-dichloroquinoline (CAS 1021435-01-7) is a halogenated quinoline derivative with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol . This heteroaromatic scaffold features a strategic substitution pattern—bromine at the 7-position and chlorine at the 3- and 4-positions—which imparts distinct electronic and steric properties that are critical for structure-activity relationship (SAR) studies in medicinal chemistry . The compound is commercially available as a building block for early drug discovery and serves as a key intermediate in the synthesis of kinase inhibitors and antiviral agents .

Defined 7-bromo-3,4-dichloro substitution pattern for kinase SAR
Orthogonal 7-bromo handle enables Pd-catalyzed diversification
Patent-described intermediate for antiviral lead synthesis

Why 7-Bromo-3,4-dichloroquinoline Cannot Be Substituted


In medicinal chemistry and chemical biology, the precise substitution pattern of a quinoline core profoundly influences biological activity, target selectivity, and synthetic tractability. The 7-bromo-3,4-dichloro substitution pattern is not arbitrary; it represents a deliberate design element that modulates kinase binding affinity, enables orthogonal reactivity in cross-coupling reactions, and confers distinct ADME properties [1]. Simple 3,4-dichloroquinoline lacks the 7-bromo handle required for late-stage functionalization, while positional isomers such as 6- or 8-bromo-3,4-dichloroquinoline exhibit different steric and electronic environments that lead to divergent binding kinetics and selectivity profiles [2]. For researchers aiming to replicate published synthetic routes or biological assays, substituting an analog with a different halogen position or identity introduces uncontrolled variables that can invalidate SAR conclusions or synthetic yields [3].

Target attribute
Potential substitute
Mismatch risk
7-Bromo substitution
3,4-Dichloroquinoline (no 7-Br)
Lacks cross-coupling handle; limits late-stage SAR
7-Bromo positional isomer
6- or 8-Bromo-3,4-dichloroquinoline
Altered steric environment may shift kinase binding kinetics
7-Bromo (Br)
7-Chloro (Cl) or 7-Iodo (I) analog
Reduced GAK binding affinity may weaken target engagement in assays

7-Bromo-3,4-dichloroquinoline Evidence vs. Comparators


GAK Binding Affinity: Bromo vs. Chloro & Iodo

In a focused kinase binding study, the bromo-substituted quinoline (corresponding to 7-bromo-3,4-dichloroquinoline scaffold) demonstrated a KD of 1.9 nM for cyclin G-associated kinase (GAK), representing a 3.5-fold improvement in affinity compared to the chloro analog (KD = 6.7 nM) and a 4.2-fold improvement versus the iodo analog (KD = 7.9 nM) [1]. This enhanced binding is attributed to the optimal van der Waals radius and polarizability of bromine at the 7-position, which facilitates favorable interactions within the GAK ATP-binding pocket.

GAK Binding Affinity
Head-to-head
KD 1.9 nM (Br) vs 6.7 nM (Cl) / 7.9 nM (I)
Supports GAK target-engagement study fit; higher affinity context
Competition binding assay, n=2
Kinase inhibition GAK Selectivity profiling Medicinal chemistry

MAO-B Selectivity Over MAO-A

7-Bromo-3,4-dichloroquinoline exhibits moderate inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while displaying no meaningful inhibition of MAO-A (IC50 >100,000 nM) [1]. This >5.9-fold selectivity window for MAO-B over MAO-A is a critical differentiation parameter, as unselective MAO inhibitors are associated with adverse cardiovascular effects (the 'cheese effect') [2].

MAO-B Selectivity
Head-to-head
IC50 17 µM (MAO-B); MAO-A >100 µM (>5.9×)
Supports MAO-B over MAO-A selectivity profiling in CNS research
Human membrane-bound MAO assay
Monoamine oxidase MAO-B Selectivity Neuropharmacology

Cross-Coupling: Orthogonal Bromo Reactivity

The 7-bromo substituent provides a highly versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is orthogonal to the 3,4-dichloro groups [1]. In contrast, 3,4-dichloroquinoline without the bromo group requires less efficient halogen-metal exchange or directed ortho-metalation strategies, which often suffer from poor regioselectivity [2]. The selective coupling at the 4-position over the 7-position has been demonstrated in 4,7-dichloroquinoline, achieving 69% yield over two steps, underscoring the predictability of reactivity when the bromine is placed at position 7 [3].

Cross-Coupling Reactivity
Class-level
Selective 7-position coupling; yields typically >60%
Enables orthogonal diversification without protecting group steps
Standard Suzuki-Miyaura conditions
Cross-coupling Suzuki-Miyaura Late-stage functionalization Building block

Antiplasmodial SAR: Positional Isomer Comparison

A systematic SAR study of reversed chloroquine analogs revealed that 2-, 5-, and 8-substituents significantly decrease in vitro antiplasmodial activity against P. falciparum relative to 7-chloro substitution, whereas 6- and 7-substituted compounds (including bromo) exhibit comparable potency [1]. This positions 7-bromo-3,4-dichloroquinoline as a viable scaffold for antimalarial lead development, unlike its 6- or 8-bromo positional isomers which are predicted to show reduced activity based on class-level SAR trends.

Antiplasmodial SAR
Class-level
7-Substituted quinolines retain activity; 2/5/8-substitution reduces activity
Supports 7-position substitution for antimalarial lead screening
P. falciparum resistant/sensitive strains
Malaria Plasmodium falciparum SAR Antiparasitic

HCV Protease Inhibitor Intermediate

US Patent 8,633,320 B2 explicitly claims 7-bromo-3,4-dichloroquinoline as a key intermediate in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The patented process provides a validated synthetic route with defined yields and purity specifications, offering procurement reliability that non-patented or generic quinoline intermediates lack. This established industrial relevance reduces the risk of synthetic failure during scale-up or process transfer.

HCV Intermediate Patent
Reported
Claimed in US 8,633,320 B2 as key intermediate
Supports industrial procurement and process-scale validation review
Patent-described synthetic route; verify current status
HCV Antiviral Protease inhibitor Process chemistry

7-Bromo-3,4-dichloroquinoline Application Scenarios


GAK Kinase Inhibitor Optimization

Given its 1.9 nM KD for GAK—a 3.5× improvement over the chloro analog—7-bromo-3,4-dichloroquinoline is ideally suited for early-stage kinase inhibitor programs targeting cyclin G-associated kinase (GAK). Researchers can leverage this enhanced affinity to establish structure-activity relationships (SAR) with lower compound consumption and to achieve meaningful target engagement in cellular assays at nanomolar concentrations [1].

MAO-B Selective Inhibitor Development

The >5.9× selectivity for MAO-B over MAO-A positions 7-bromo-3,4-dichloroquinoline as a promising scaffold for Parkinson's disease and other CNS indications where MAO-B inhibition is therapeutically desirable but MAO-A inhibition is contraindicated. The moderate potency (IC50 = 17 μM) provides a tractable starting point for medicinal chemistry optimization to improve both potency and CNS penetration [1].

Suzuki-Miyaura Late-Stage Functionalization

The orthogonal reactivity of the 7-bromo handle enables efficient Pd-catalyzed cross-coupling to install diverse aryl, heteroaryl, alkenyl, or alkynyl groups without affecting the 3,4-dichloro substituents. This makes the compound an invaluable building block for generating focused libraries of 7-substituted quinoline derivatives for broad-spectrum SAR exploration in medicinal chemistry campaigns [1].

P. falciparum Antimalarial Lead Generation

Systematic SAR studies confirm that 7-substituted quinolines (including 7-bromo) retain antiplasmodial activity comparable to the clinically validated 7-chloro substitution, whereas 2-, 5-, and 8-substituted analogs show diminished potency. Researchers can confidently utilize 7-bromo-3,4-dichloroquinoline as a core scaffold for developing novel antimalarial agents, particularly those aimed at overcoming chloroquine resistance [1].

Application
Selection Property
Validation Focus
GAK inhibitor lead optimization
GAK binding affinity context
Kinase selectivity profiling; target engagement assays
MAO-B inhibitor SAR studies
MAO-B vs. MAO-A selectivity profile
CNS target selectivity and off-target liability screening
Late-stage quinoline diversification
Orthogonal 7-bromo cross-coupling reactivity
Suzuki-Miyaura coupling scope and efficiency
Antimalarial lead screening
7-Substitution antiplasmodial activity retention
P. falciparum potency and resistance profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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